Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate
Description
Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate is a pyridazine derivative characterized by a 4-methoxyphenyl group at position 1, a sulfanyl substituent with a 2-methoxy-2-oxoethyl chain at position 4, and a methyl ester at position 2. This structure confers unique electronic and steric properties, making it a compound of interest in medicinal and agrochemical research. Its core pyridazine ring, a six-membered aromatic system with two adjacent nitrogen atoms, provides a scaffold for functionalization, enabling comparisons with structurally related compounds .
Properties
IUPAC Name |
methyl 4-(2-methoxy-2-oxoethyl)sulfanyl-1-(4-methoxyphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S/c1-22-11-6-4-10(5-7-11)18-13(19)8-12(25-9-14(20)23-2)15(17-18)16(21)24-3/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCBVZOTRKNZJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)OC)SCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate, identified by CAS number 338396-09-1, is a compound with significant potential in biological research and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C16H16N2O6S
- Molecular Weight : 364.37 g/mol
- Structure : The compound features a pyridazine backbone with methoxy and sulfanyl functional groups that contribute to its biological properties.
Research indicates that the compound exhibits a range of biological activities:
- Antioxidant Activity : The presence of the methoxy groups enhances the compound's ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory pathways, which could be beneficial in conditions characterized by chronic inflammation.
Biological Activity Data
| Activity Type | Observations | References |
|---|---|---|
| Antioxidant | Effective at reducing oxidative markers | |
| Antimicrobial | Inhibits growth of E. coli and S. aureus | |
| Anti-inflammatory | Reduces cytokine levels in vitro |
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical formation compared to control groups, highlighting its potential as a natural antioxidant.
Case Study 2: Antimicrobial Testing
In another study, the compound was tested against several bacterial strains using the agar diffusion method. It showed notable inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its efficacy as a broad-spectrum antimicrobial agent.
Case Study 3: Anti-inflammatory Mechanism
Research into the anti-inflammatory properties revealed that treatment with this compound significantly decreased levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in cultured macrophages. This suggests its potential use in managing inflammatory diseases.
Scientific Research Applications
Structural Features
The compound contains a pyridazine ring, methoxy groups, and a sulfanyl moiety, which contribute to its reactivity and biological properties. Its structural complexity allows for diverse interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate in anticancer research. For instance, derivatives of pyridazine have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells . The incorporation of the methoxy and sulfanyl groups may enhance the compound's ability to interact with cellular targets involved in cancer proliferation.
Antimicrobial Properties
Compounds with similar structures have been evaluated for their antimicrobial activities. The presence of the sulfanyl group is known to enhance the efficacy of certain antimicrobial agents by disrupting bacterial cell membranes or inhibiting key enzymes . Research indicates that derivatives of this compound may exhibit promising activity against both gram-positive and gram-negative bacteria.
Anti-inflammatory Effects
The anti-inflammatory potential of pyridazine derivatives has also been documented. Compounds that share structural features with this compound may inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases .
Synthesis of Functional Materials
The unique chemical structure allows for the synthesis of functional materials. For example, pyridazine derivatives can be utilized in creating polymers with specific thermal and mechanical properties. The methoxy groups can act as functional handles for further chemical modifications, enabling the development of advanced materials for coatings or composites .
Photovoltaic Applications
Research into organic photovoltaic materials has identified pyridazine-based compounds as potential candidates due to their favorable electronic properties. The integration of such compounds into photovoltaic devices could enhance light absorption and charge transport efficiency .
Case Study 1: Anticancer Evaluation
In a study evaluating a series of pyridazine derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
Case Study 2: Antimicrobial Testing
A series of synthesized derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-1-(4-methoxyphenyl)-6-oxo framework enhanced antimicrobial activity significantly compared to standard antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents on the pyridazine core, aromatic rings, or ester groups. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Structural Differences and Implications
Aromatic Substituents The 4-methoxyphenyl group in the target compound and ’s analog introduces electron-donating methoxy groups, enhancing resonance stabilization. In contrast, the 3-(trifluoromethyl)phenyl group in ’s compound increases lipophilicity and metabolic stability due to the strong electron-withdrawing CF₃ group .
Sulfanyl Substituents
- The pyridin-2-ylsulfanyl group () introduces aromatic nitrogen, which may participate in hydrogen bonding or π-π stacking. Conversely, the 2-methoxy-2-oxoethylsulfanyl chain in the target compound adds an ester-functionalized alkyl group, increasing hydrophilicity and susceptibility to hydrolysis .
Ester Groups
- The methyl ester in the target compound is more prone to enzymatic hydrolysis than the ethyl ester in ’s analog, which could influence bioavailability and metabolic pathways .
Research Findings and Functional Insights
- Antioxidant Activity : Pyridazine derivatives with methoxyphenyl groups (e.g., ’s pyridin-2(1H)-ones) demonstrate moderate-to-high antioxidant activity (17–79% DPPH scavenging), suggesting that the target compound’s 4-methoxyphenyl group may confer similar properties .
- Biological Interactions: Sulfanyl groups can act as hydrogen bond donors/acceptors, influencing molecular recognition. The pyridin-2-ylsulfanyl group () may enhance binding to metal ions or enzymes compared to alkylsulfanyl chains .
- Metabolic Stability : The trifluoromethyl group in ’s compound likely improves metabolic stability by reducing cytochrome P450-mediated oxidation, a trait valuable in agrochemical design .
Computational and Analytical Comparisons
- Graph-Based Similarity Analysis : As per , graph theory can quantify structural similarities between the target compound and analogs. For example, the Tanimoto coefficient may highlight shared functional groups (e.g., ester, sulfanyl) despite differences in aromatic substituents .
- Hydrogen Bonding Patterns: ’s framework suggests that hydrogen bonding networks in crystals of these compounds depend on substituents. The 4-methoxyphenyl group may form stronger intermolecular interactions than non-polar groups like 2-methylphenyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
